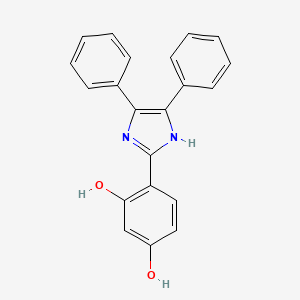

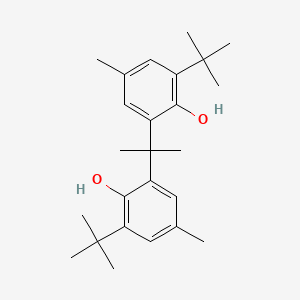

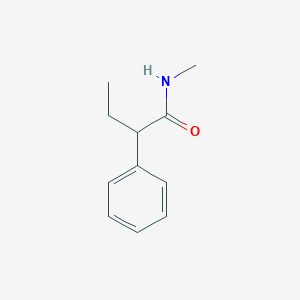

![molecular formula C27H20N6O3 B1656106 4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide CAS No. 50440-30-7](/img/structure/B1656106.png)

4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide

Overview

Description

T3Inh-1 is a small molecule inhibitor that selectively targets the enzyme polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3). This enzyme is involved in the process of O-glycosylation, where sugar molecules are attached to proteins. T3Inh-1 has shown promise in blocking cancer cell invasiveness and reducing levels of the hormone fibroblast growth factor 23 (FGF23), which is implicated in chronic kidney disease .

Scientific Research Applications

Chemistry: In chemistry, T3Inh-1 is used as a tool to study the specific inhibition of ppGalNAc-T3 and its effects on glycosylation processes .

Biology: In biological research, T3Inh-1 is employed to investigate the role of ppGalNAc-T3 in cancer cell invasiveness and metastasis. It has been shown to significantly reduce cancer cell migration and invasion in vitro .

Medicine: In medical research, T3Inh-1 is explored as a potential therapeutic agent for conditions such as chronic kidney disease and cancer. By reducing FGF23 levels, it may offer a treatment option for patients with elevated FGF23 due to chronic kidney disease .

Industry: In the pharmaceutical industry, T3Inh-1 serves as a lead compound for the development of new drugs targeting ppGalNAc-T3 and related pathways .

Mechanism of Action

Safety and Hazards

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of T3Inh-1 involves screening libraries of compounds to identify those that act on a cell-based fluorescence sensor of ppGalNAc-T3. The identified hit compound is then subjected to in vitro analysis to confirm its binding and inhibitory activity against purified ppGalNAc-T3 .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: T3Inh-1 primarily undergoes inhibition reactions where it binds to the enzyme ppGalNAc-T3, blocking its activity. This inhibition is a mixed-mode type, affecting both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) of the enzyme .

Common Reagents and Conditions: The compound is typically used in cell culture and in vivo studies at concentrations ranging from 5 to 50 micromolar. It is dissolved in dimethyl sulfoxide (DMSO) and further diluted with polyethylene glycol 400 (PEG400) for injection into animal models .

Major Products Formed: The primary effect of T3Inh-1 is the reduction of FGF23 levels in tissue cells and mice, without causing any toxic side effects .

Comparison with Similar Compounds

Similar Compounds:

- ppGalNAc-T2 Inhibitors

- ppGalNAc-T6 Inhibitors

Uniqueness: T3Inh-1 is unique in its selective inhibition of ppGalNAc-T3 without affecting other isozymes like ppGalNAc-T2 and ppGalNAc-T6. This selectivity makes it a valuable tool for studying the specific roles of ppGalNAc-T3 in various biological processes and diseases .

Properties

IUPAC Name |

4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N6O3/c34-27(32-21-7-5-19(6-8-21)30-22-11-14-28-15-12-22)18-1-3-20(4-2-18)31-26-13-16-29-25-10-9-23(33(35)36)17-24(25)26/h1-17H,(H,28,30)(H,29,31)(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBNLSZSAIOAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=NC=C3)NC4=C5C=C(C=CC5=NC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403999 | |

| Record name | MLS000766132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50440-30-7 | |

| Record name | MLS000766132 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000766132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

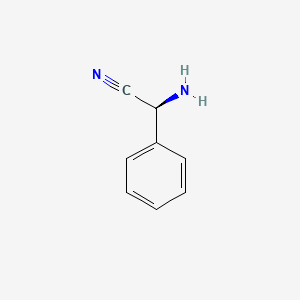

![tert-Butyl [(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1656024.png)

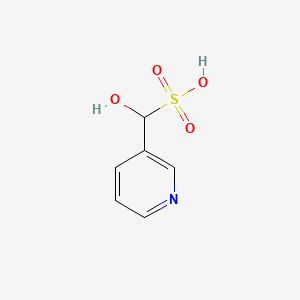

![5-[8-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)octyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B1656028.png)

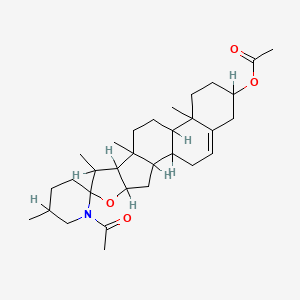

![Bicyclo[3.3.1]non-2-en-9-one](/img/structure/B1656031.png)

![4-Hydroxy-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B1656033.png)

![14-Hydroxy-14-azadispiro[5.1.58.26]pentadec-12-ene-7,15-dione](/img/structure/B1656036.png)